molecular formula C15H15N3O5S B5822234 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide

Cat. No. B5822234
M. Wt: 349.4 g/mol
InChI Key: UWSBUQIEZPCUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide, also known as MNNG, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent DNA alkylating agent that has been shown to induce mutations in various organisms.

Mechanism of Action

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide acts by alkylating DNA at the O^6 position of guanine, which leads to the formation of O^6-methylguanine. This modified base can pair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has also been shown to induce other types of mutations, including frameshift mutations and base substitutions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide depend on the dose and duration of exposure. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure has been shown to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. In vivo studies have shown that N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure can lead to the development of tumors in mice.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its ability to induce specific types of mutations, which can be useful for studying the effects of DNA damage on cellular processes. However, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide is a potent mutagen and can be toxic to cells at high doses. Additionally, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide can be unstable in solution and requires careful handling to ensure accurate dosing.

Future Directions

There are several future directions for research on N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of new methods for detecting N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide-induced mutations in DNA. Another area of interest is the study of the effects of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure on epigenetic modifications such as DNA methylation. Additionally, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide could be used as a tool for studying the effects of DNA damage on aging and age-related diseases.

Synthesis Methods

The synthesis of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has been extensively used in scientific research due to its ability to induce mutations in DNA. It has been used as a mutagen in various organisms, including bacteria, yeast, and mammalian cells. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has also been used to study the effects of DNA damage on cellular processes such as DNA replication and repair.

properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-11-5-7-14(8-6-11)24(22,23)17(10-15(16)19)12-3-2-4-13(9-12)18(20)21/h2-9H,10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSBUQIEZPCUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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